molecular formula C24H26N6O5S B11085498 N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11085498
M. Wt: 510.6 g/mol
InChI Key: SKGDHFFKJSIWMY-UHFFFAOYSA-N
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Description

N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a nitro group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Introduction of the amino group into the pyridine ring.

    Coupling: Coupling of the nitro-substituted aromatic compound with the piperazine derivative.

    Sulfonylation: Introduction of the sulfonyl group.

    Acetylation: Final acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of other complex organic compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group and the pyridine ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar structure but different functional groups.

    N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridine ring and amine group.

Properties

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

IUPAC Name

N-[4-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H26N6O5S/c1-18(31)27-20-4-7-22(8-5-20)36(34,35)29-13-11-28(12-14-29)21-6-9-24(30(32)33)23(15-21)26-17-19-3-2-10-25-16-19/h2-10,15-16,26H,11-14,17H2,1H3,(H,27,31)

InChI Key

SKGDHFFKJSIWMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4

Origin of Product

United States

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